Home > Products > Screening Compounds P83765 > Avermectin A1a monosaccharide
Avermectin A1a monosaccharide -

Avermectin A1a monosaccharide

Catalog Number: EVT-1584295
CAS Number:
Molecular Formula: C42H62O11
Molecular Weight: 742.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avermectin A1a monosaccharide is a glycoside.
Overview

Avermectin A1a monosaccharide is a member of the avermectin family, which is derived from the fermentation of Streptomyces avermitilis. This compound plays a significant role in veterinary medicine, primarily as an antiparasitic agent. Avermectins are macrocyclic lactones that exhibit potent activity against a variety of ecto- and endoparasites, making them invaluable in livestock and agricultural applications. The specific structure of avermectin A1a monosaccharide contributes to its unique pharmacological properties.

Source

Avermectin A1a monosaccharide is sourced from the fermentation process of Streptomyces avermitilis, a soil-dwelling bacterium. This organism was first isolated and characterized for its ability to produce avermectins, which are complex mixtures of 16-membered macrocyclic lactones. The primary components include A1a, A2a, B1a, and B2a, with A1a being one of the most studied due to its efficacy against parasites .

Classification

Avermectin A1a monosaccharide belongs to the class of compounds known as macrolides. These compounds are characterized by their large lactone rings and are classified based on their structural variations and biological activities. The classification includes:

  • Major Components: A1a, A2a, B1a, B2a
  • Minor Components: A1b, A2b, B1b, B2b
  • Structural Variants: Differentiated by functional groups at specific carbon positions (e.g., presence of methoxy or hydroxy groups) which influence their biological activity .
Synthesis Analysis

Methods

The synthesis of avermectin A1a monosaccharide involves several steps:

  1. Polyketide Synthesis: The initial step involves the assembly of the avermectin aglycone through polyketide synthase complexes (AVES 1-4). This process adds seven acetate units and five propionate units sequentially to form the core structure.
  2. Modification: Post-polyketide modifications occur via various enzymatic actions:
    • Cyclization to form furan rings.
    • Reduction reactions converting keto groups to hydroxyl groups.
    • Glycosylation processes involving activated sugars .

Technical Details

The key enzymes involved in this synthesis include:

  • Polyketide Synthases: Essential for constructing the initial aglycone.
  • Cyt P450 Monooxygenases: Responsible for introducing functional groups.
  • Glycosyltransferases: Catalyze the addition of sugar moieties to form the final monosaccharide derivative .
Molecular Structure Analysis

Structure

The molecular structure of avermectin A1a monosaccharide features a complex arrangement characterized by a large lactone ring with multiple stereocenters. The specific configuration at these centers is crucial for its biological activity.

Data

  • Molecular Formula: C27H45O8
  • Molecular Weight: Approximately 511.65 g/mol
  • Structural Features: Includes a 16-membered lactone ring, hydroxyl groups at various positions, and a sugar moiety contributing to its solubility and bioactivity .
Chemical Reactions Analysis

Reactions

Avermectin A1a monosaccharide undergoes several key chemical reactions:

  • Hydrolysis: In aqueous environments, it can hydrolyze to release active aglycones.
  • Reduction: The presence of keto groups allows for reduction reactions that can modify its pharmacological properties.
  • Glycosylation: The addition of different sugar moieties can enhance solubility and alter bioavailability.

Technical Details

These reactions are facilitated by specific enzymes:

  • Glycosyltransferases catalyze glycosylation.
  • Reductases facilitate reduction processes .
Mechanism of Action

Process

Avermectin A1a monosaccharide exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to increased permeability of cell membranes to chloride ions, resulting in hyperpolarization and subsequent paralysis or death of the parasite.

Data

The potency varies based on structural modifications; for instance, variations in the C25 position significantly impact efficacy against different parasitic species .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents but exhibits limited water solubility due to its lipophilic nature.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Stability can be affected by extreme pH conditions.

Relevant studies indicate that over 90% of administered doses are excreted unchanged in feces following administration in livestock .

Applications

Scientific Uses

Avermectin A1a monosaccharide is widely used in veterinary medicine for:

  • Treatment of parasitic infections in livestock (e.g., sheep, cattle).
  • Application in aquaculture for controlling ectoparasites in fish.
  • Research into new formulations aimed at enhancing efficacy and reducing environmental impact.

Additionally, ongoing studies explore its potential applications in human medicine for treating certain parasitic diseases due to its potent biological activity .

Biosynthesis Pathways and Genetic Regulation in Streptomyces avermitilis

Genomic Organization of the Avermectin Biosynthetic Gene Cluster

The avermectin biosynthetic gene cluster (ave) in Streptomyces avermitilis spans 82 kb and comprises 18 open reading frames (ORFs), including four giant polyketide synthase (PKS) genes (aveA1–aveA4) and 14 ancillary genes for tailoring, regulation, and transport [2] [4]. This cluster is organized as two convergently transcribed sets: aveA1–aveA2 and aveA3–aveA4, encoding 12 PKS modules that orchestrate the assembly of the 16-membered macrolide aglycone backbone [2] [6].

Role of Polyketide Synthase (PKS) Complexes in Aglycone Assembly

The PKS megasynthases (AVES1–AVES4) utilize starter units (isobutyryl-CoA or 2-methylbutyryl-CoA) derived from valine or isoleucine, followed by seven acetate and five propionate extender units [2]. Each module minimally contains acyltransferase (AT), acyl carrier protein (ACP), and ketosynthase (KS) domains, with auxiliary domains (ketoreductase/KR, dehydratase/DH, enoylreductase/ER) enabling stereospecific reductions. The initial aglycone product is 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone, characterized by an open furan ring [1] [2].

Modular Architecture of AVES1–AVES4 Proteins and Substrate Specificity

Table 1: Domain Organization of AVES Proteins in Avermectin Biosynthesis

PKS ProteinSize (kDa)ModulesKey Domain SetsSubstrate Specificity
AVES14141–2AT-ACP-KS-KRLoads isobutyryl-CoA
AVES26663–6AT-ACP-KS-DH-ER-KRIncorporates methylmalonyl-CoA
AVES35757–9AT-ACP-KS-KRProcesses malonyl-CoA
AVES451010–12AT-ACP-KS-DH-KRCatalyzes cyclization

Module 2 exhibits exceptional flexibility, accepting both malonyl- and methylmalonyl-CoA extender units, directly influencing structural diversification into A- or B-series avermectins [6]. Engineered chimeric PKS systems (e.g., ive cluster) demonstrate that domain swaps (e.g., DH-ER-KR from meilingmycin PKS) enable homogeneous ivermectin B1a biosynthesis [6].

Enzymatic Modifications Post-Aglycone Formation

Cytochrome P450 Monooxygenase (AveE) in Furan Ring Cyclization

AveE catalyzes the stereospecific C6–C8a cyclization of the aglycone to form the furan ring, generating 5-keto avermectin B2a aglycone [1] [2]. This reaction requires molecular oxygen and NADPH, and studies with blocked mutants confirm AveE’s indispensability: ΔaveE strains accumulate seco-aglycones but lack bioactive avermectins [1].

NAD(P)H-Dependent Ketoreductase (AveF) in C5 Hydroxylation

AveF reduces the C5 carbonyl to a hydroxyl group, producing avermectin B-series aglycones (e.g., avermectin B2a aglycone) [2] [6]. This NADPH-dependent step precedes glycosylation and is a key branch point: B-series compounds exhibit superior anthelmintic activity over A-series (C5-unmodified) analogs [6].

SAM-Dependent Methyltransferase (AveD) in Structural Diversification

AveD transfers a methyl group from S-adenosylmethionine (SAM) to the C5 hydroxyl of B-series aglycones, yielding avermectin A2a aglycone [2]. This methylation diversifies the avermectin pool into A- and B-series, impacting bioactivity and stability [2].

Table 2: Key Enzymatic Modifications in Avermectin Biosynthesis

EnzymeGeneReactionCofactorProduct
Cytochrome P450aveEC6–C8a furan ring closureNADPH, O₂5-Keto avermectin B2a aglycone
KetoreductaseaveFReduction of C5 keto groupNADPHAvermectin B2a aglycone
MethyltransferaseaveDMethylation of C5 hydroxylSAMAvermectin A2a aglycone

Regulatory Networks Controlling Pathway Activation

Transcriptional Control via Pathway-Specific Regulators

The LAL-family regulator AveR acts as the pathway-specific master switch. It binds all promoters within the ave cluster, activating transcription of PKS and tailoring genes [7]. Deletion of aveR abolishes avermectin production, while its overexpression increases yield 4-fold [7]. Cross-talk with the filipin regulator PteF occurs despite metabolic competition: ΔpteF mutants show 55% higher avermectin titers due to redirected methylmalonyl-CoA flux [3].

Cross-Talk with Global Stress-Response Systems

Global regulators integrate nutrient status and stress signals into ave cluster expression:

  • PhoP/PhoR: Under phosphate limitation, PhoP∼P directly binds the aveR promoter, repressing it and avermectin synthesis. This coordinates secondary metabolism with phosphate scavenging [10].
  • MtrA: An OmpR-family response regulator that represses avermectin biosynthesis by binding aveA1–aveA2 and aveR promoters. ΔmtrA strains show 59% higher avermectin titers but delayed sporulation [5].
  • Redox Signaling: Nanosecond pulsed electric fields (nsPEFs) upregulate aveR and malE (malonyl-CoA supply) by modulating oxidation-reduction potential, boosting yields 42% [9].

Table 3: Regulatory Systems Influencing Avermectin Biosynthesis

RegulatorTypeEffect on AvermectinTarget GenesSignal
AveRLAL activatorPositiveAll ave promotersPathway-specific
PhoPTwo-component RRNegativeaveR, pstSCABPhosphate starvation
MtrAOmpR-family RRNegativeaveR, aveA1–aveA2Cell division/differentiation
PteFPAS-LuxR repressorIndirect positivepte clusterFilipin competition

Properties

Product Name

Avermectin A1a monosaccharide

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C42H62O11

Molecular Weight

742.9 g/mol

InChI

InChI=1S/C42H62O11/c1-10-23(2)37-26(5)16-17-41(53-37)21-31-19-30(52-41)15-14-25(4)36(51-34-20-33(46-8)35(43)28(7)49-34)24(3)12-11-13-29-22-48-39-38(47-9)27(6)18-32(40(44)50-31)42(29,39)45/h11-14,16-18,23-24,26,28,30-39,43,45H,10,15,19-22H2,1-9H3/b12-11+,25-14+,29-13+/t23?,24-,26-,28-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39+,41+,42+/m0/s1

InChI Key

UFXJUDTUTIFNOY-DXLDPMLMSA-N

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.